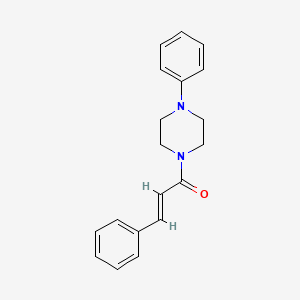

3-Phenyl-1-(4-phenylpiperazinyl)prop-2-EN-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-Phenyl-1-(4-phenylpiperazinyl)prop-2-EN-1-one is a chemical entity that appears to be related to a class of compounds that include phenylpiperazine as a core structural motif. This motif is present in various compounds that have been synthesized and studied for their potential biological activities. For instance, the compound 1-[3-(3,4-Methylenedioxyphenoxy)propyl]-4-phenylpiperazine monohydrochloride features a phenylpiperazine linked to a methylenedioxyphenyl group via a propyl spacer, indicating a structural similarity to the compound of interest .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including reductive amination and epoxy cleavage. For example, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones were synthesized using sodium cyanoborohydride in methanol, starting from a chromen-2-one derivative and various substituted aromatic aldehydes . Similarly, the synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives involved the preparation of an intermediate epoxy compound followed by epoxy cleavage with phenylpiperazine . These methods could potentially be adapted for the synthesis of this compound.

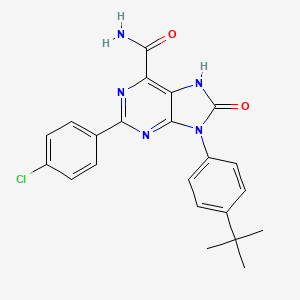

Molecular Structure Analysis

The molecular structure of phenylpiperazine derivatives can be characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . The piperazine ring is known to adopt a chair conformation, and substituents such as propyl and phenyl groups can occupy equatorial positions, as observed in the structure of 1-[3-(3,4-Methylenedioxyphenoxy)propyl]-4-phenylpiperazine monohydrochloride . These structural features are crucial for the biological activity of these compounds and would be relevant in the analysis of this compound.

Chemical Reactions Analysis

Phenylpiperazine derivatives can participate in various chemical reactions, including those involved in their synthesis. The reactivity of these compounds can be influenced by the presence of substituents on the phenyl rings and the piperazine nitrogen atoms. For instance, the presence of a methylenedioxy group or a pyridinyloxy group can affect the electronic properties of the molecule and, consequently, its reactivity . The specific chemical reactions that this compound can undergo would depend on its precise functional groups and substitution pattern.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylpiperazine derivatives, such as solubility, melting point, and stability, can be determined experimentally. These properties are influenced by the molecular structure, particularly the nature and position of substituents. For example, the presence of a chloride ion in the structure of 1-[3-(3,4-Methylenedioxyphenoxy)propyl]-4-phenylpiperazine monohydrochloride suggests ionic interactions that could affect its solubility and melting point . The physical and chemical properties of this compound would need to be assessed in the context of its specific molecular structure.

Applications De Recherche Scientifique

Sigma-Selective Compounds

A study by Hudkins et al. (1994) synthesized a series of 4-phenylpiperidinyl and 4-phenylpiperazinylalkyl 1-phenylcyclopentanecarboxylates, which showed potent affinity at sigma 1 and sigma 2 sites. These compounds, including variations of 3-Phenyl-1-(4-phenylpiperazinyl)prop-2-EN-1-one, were identified as high-affinity sigma-selective agents with significant implications for understanding the sigma recognition site biology (Hudkins, Mailman, & DeHaven-Hudkins, 1994).

Antitumor Activity

Naito et al. (2005) explored the antitumor activity of 3-phenylpiperazinyl-1-trans-propenes. These compounds exhibited potent antitumor activity against several tumor cells, including human carcinoma, without causing undesirable effects in mice. This suggests a potential application of these compounds in cancer therapy (Naito, Ohsuki, Atsumi, Minami, Mochizuki, Hirotani, Kumazawa, & Ejima, 2005).

Nonlinear Optical Absorption

Rahulan et al. (2014) synthesized a derivative of this compound and investigated its nonlinear optical properties. This compound showed potential for optical device applications such as optical limiters, due to its unique behavior in different laser intensities (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).

Molecular Interactions in Mixed Solvents

Research by Gop and Chavan (2021) involved the synthesis and characterization of 3-phenyl-1-(3,4-dibromophenyl)prop-2-en-1-one, a related compound. They examined molecular interactions in mixed solvents at various temperatures, contributing to the understanding of solute-solute and solute-solvent interactions in such systems (Gop & Chavan, 2021).

Synthesis and Characterization

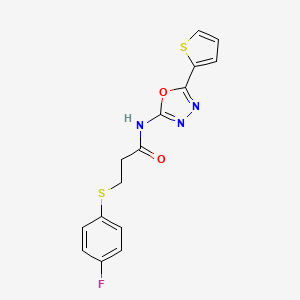

The work by Parveen, Iqbal, and Azam (2008) involved synthesizing and characterizing hydroxy pyrazolines derived from 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one. Their research adds to the knowledge of the synthesis process and properties of these compounds, which are structurally related to this compound (Parveen, Iqbal, & Azam, 2008).

Antimicrobial Activity and Molecular Modeling

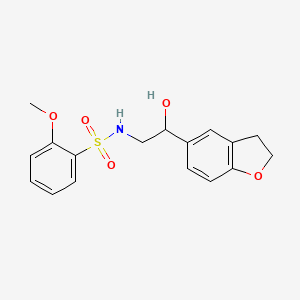

Mandala et al. (2013) synthesized novel compounds structurally related to this compound and screened them for antimicrobial activity. Their molecular modeling provided insights into the interaction of these compounds with bacterial proteins, indicating their potential in developing new antimicrobial agents (Mandala, Valeru, Pochampalli, Vankadari, Tigulla, Gatla, & Thampu, 2013).

Mécanisme D'action

Target of Action

Similar compounds have been found to target nuclear hormone receptors . These receptors can act as repressors or activators of transcription and have a high affinity for thyroid hormones .

Pharmacokinetics

Its molecular weight of 292375 Da suggests that it may have favorable absorption and distribution characteristics, as compounds with a molecular weight under 500 Da typically have good oral bioavailability.

Result of Action

Based on the anti-tubercular activity of related compounds , it’s plausible that this compound could inhibit the growth of Mycobacterium tuberculosis H37Ra, potentially leading to the death of these bacteria.

Propriétés

IUPAC Name |

(E)-3-phenyl-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c22-19(12-11-17-7-3-1-4-8-17)21-15-13-20(14-16-21)18-9-5-2-6-10-18/h1-12H,13-16H2/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADBKIXZVPGOPE-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

cyclopropyl]ethylidene})amine](/img/structure/B3016450.png)

![5-((4-Isopropylphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3016451.png)

![N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B3016452.png)

![6-chloro-1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3016454.png)

![Cyclobutyl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3016456.png)

![[2-[2-(Cyclopentylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3016465.png)